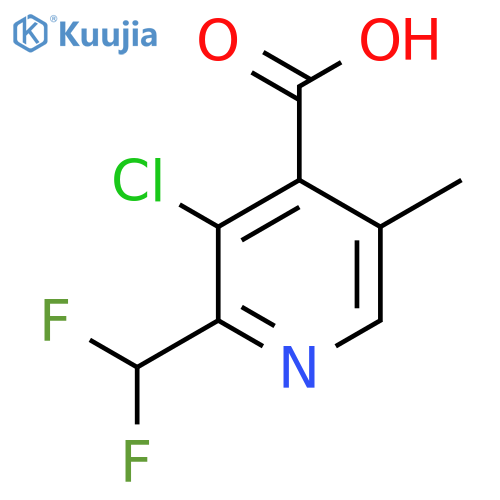Cas no 1804675-75-9 (3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid)

3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid
-
- インチ: 1S/C8H6ClF2NO2/c1-3-2-12-6(7(10)11)5(9)4(3)8(13)14/h2,7H,1H3,(H,13,14)
- InChIKey: PJLCMXZFOGHZMZ-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=NC=C(C)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- XLogP3: 2
- トポロジー分子極性表面積: 50.2
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046461-1g |
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid |
1804675-75-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acidに関する追加情報
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic Acid: A Comprehensive Overview
3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid, identified by the CAS number 1804675-75-9, is a compound of significant interest in the field of organic chemistry and agricultural science. This compound belongs to the class of pyridine carboxylic acids, which are widely studied for their potential applications in pest control and crop protection. The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 3, a difluoromethyl group at position 2, and a methyl group at position 5, with a carboxylic acid group attached at position 4. These substituents contribute to its unique chemical properties and biological activity.
The synthesis of 3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid involves a series of carefully designed reactions, including nucleophilic substitutions, electrophilic substitutions, and oxidation steps. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and improved purity. The compound's stability under various environmental conditions has been extensively studied, making it suitable for agricultural applications where durability is crucial.
One of the most promising applications of this compound is in the development of novel pesticides. Studies have shown that 3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid exhibits potent insecticidal activity against a wide range of agricultural pests, including coleopterans, lepidopterans, and dipterans. Its mechanism of action involves interference with the nervous system of target insects, leading to paralysis and eventually death. This makes it an effective alternative to traditional pesticides that may pose risks to non-target species and the environment.
In addition to its pesticidal properties, this compound has also been investigated for its potential as a herbicide. Research indicates that it can effectively inhibit the growth of various weeds by disrupting essential biochemical pathways. Its selectivity towards target species ensures minimal impact on crops, making it a valuable tool in integrated pest management systems.
The environmental fate and toxicity of 3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid have been thoroughly evaluated to ensure its safe use. Studies demonstrate that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. Furthermore, acute toxicity tests indicate low toxicity to non-target organisms, including mammals and aquatic life.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with its target proteins. Molecular docking studies reveal that the chlorine and difluoromethyl groups play a critical role in binding affinity, while the methyl group enhances lipophilicity, contributing to better bioavailability. These findings have guided the design of new analogs with enhanced efficacy and reduced environmental impact.
In conclusion, 3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid represents a significant advancement in agrochemical research. Its unique chemical structure, coupled with its potent pesticidal and herbicidal activities, positions it as a valuable tool in sustainable agriculture. Continued research into its synthesis, application, and environmental impact will undoubtedly pave the way for its widespread adoption in agricultural practices worldwide.
1804675-75-9 (3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-carboxylic acid) Related Products
- 1804417-13-7(2,3-Dibromo-5-fluorobenzonitrile)
- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 2034231-25-7(1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea)
- 73721-17-2(Methyl 1-methyl-2-naphthoate)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 1806739-50-3(4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)
- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)




